n-Octylphosphorylcholine

Beschreibung

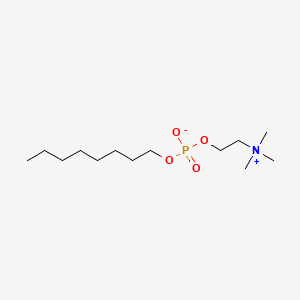

Structure

3D Structure

Eigenschaften

IUPAC Name |

octyl 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30NO4P/c1-5-6-7-8-9-10-12-17-19(15,16)18-13-11-14(2,3)4/h5-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNHUELOANFCGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30NO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201375 |

Source

|

| Record name | n-Octylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53255-89-3 |

Source

|

| Record name | n-Octylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053255893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Octylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Critical Micelle Concentration of n-Octylphosphorylcholine (OPC)

Abstract

n-Octylphosphorylcholine (OPC) is a zwitterionic, non-denaturing detergent widely employed in the life sciences, particularly for the solubilization, purification, and functional reconstitution of membrane proteins. A pivotal parameter governing its efficacy in these applications is the Critical Micelle Concentration (CMC), the concentration at which individual detergent monomers self-assemble into micelles. This guide provides a comprehensive technical overview of the CMC of OPC, detailing the underlying principles, factors influencing its value, and robust experimental methodologies for its determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on the application of OPC in their work.

Introduction: The Significance of this compound and its CMC

This compound (OPC) belongs to the class of phosphocholine-based detergents, which are lauded for their gentle, non-denaturing properties, making them invaluable for maintaining the native structure and function of delicate membrane proteins. Its zwitterionic headgroup, consisting of a positively charged quaternary ammonium and a negatively charged phosphate group, confers electrical neutrality over a broad pH range. This, combined with a short octyl hydrophobic tail, results in a relatively high CMC.

The CMC is a critical parameter because it dictates the concentration at which OPC transitions from a solution of monomers to a micellar solution. Below the CMC, OPC monomers exist individually in solution. As the concentration increases and surpasses the CMC, the monomers aggregate to form micelles, which are thermodynamically stable structures with a hydrophobic core and a hydrophilic exterior. This micelle formation is essential for the solubilization of membrane proteins, as the hydrophobic tails of OPC interact with the transmembrane domains of the protein, effectively shielding them from the aqueous environment.

A precise understanding of the CMC of OPC is paramount for several reasons:

-

Effective Protein Solubilization: For efficient extraction of membrane proteins, the detergent concentration must be significantly above the CMC to ensure an adequate supply of micelles.

-

Protein Stability: While necessary for solubilization, excess micelles can sometimes be detrimental to protein stability. Working at an optimal concentration relative to the CMC is crucial.

-

Detergent Removal: In downstream applications such as crystallization or functional assays, it is often necessary to remove the detergent. A higher CMC facilitates easier removal by dialysis or diafiltration.

-

Reproducibility of Experiments: The CMC is sensitive to experimental conditions. Knowledge of these influencing factors is vital for ensuring the reproducibility of experiments.

The Critical Micelle Concentration of this compound: A Quantitative Overview

The CMC of this compound is influenced by several factors, including temperature, pH, and the ionic strength of the buffer. While slight variations exist in the literature due to different measurement techniques and conditions, a generally accepted range for the CMC of OPC can be established.

| Parameter | Value | Conditions | Reference(s) |

| CMC | ~1.1 mM | Analogue dodecylphosphocholine in pure water | [1] |

| CMC Range (Inferred) | 6-8 mM | Based on 10:0 Lyso PC (decyl) | [2] |

| Effect of Chain Length | CMC decreases with increasing acyl chain length | General trend for lysophospholipids | [1] |

Note: The provided values are for structurally similar compounds, as a definitive value for this compound under a specific set of conditions is not consistently reported across readily available literature. The CMC of this compound can be expected to be slightly higher than that of its longer-chain analogue, dodecylphosphocholine.

Factors Influencing the CMC of this compound

The self-assembly of OPC into micelles is a dynamic equilibrium that is sensitive to the surrounding environment. Researchers must consider the following factors as they can significantly alter the CMC:

-

Temperature: For many non-ionic and zwitterionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. This is due to the complex interplay between the temperature-dependent hydration of the hydrophilic headgroup and the hydrophobic effect.

-

pH: As a zwitterionic detergent, the net charge of OPC is zero over a wide pH range. Therefore, its CMC is relatively insensitive to pH changes within this range. However, at extreme pH values, the ionization state of the phosphate group could be affected, potentially influencing the CMC.

-

Ionic Strength (Buffer Composition): The presence of salts in the buffer can decrease the CMC of zwitterionic surfactants. The ions in the solution can shield the electrostatic interactions between the headgroups, thereby promoting micelle formation at lower concentrations. For instance, the CMC of some surfactants can decrease significantly in the presence of phosphate buffers compared to pure water.[3]

Experimental Determination of the CMC of this compound

Several robust techniques can be employed to experimentally determine the CMC of OPC. The choice of method often depends on the available instrumentation, the required precision, and the specific experimental conditions.

Fluorescence Spectroscopy using a Hydrophobic Probe

This is a highly sensitive and widely used method that relies on the change in the fluorescence properties of a hydrophobic probe, such as pyrene, upon its partitioning from the polar aqueous environment to the non-polar interior of the micelles.

Pyrene exhibits a fluorescence emission spectrum with several vibronic bands. The ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the microenvironment. In a polar solvent like water, the I1/I3 ratio is high. When micelles form, pyrene preferentially partitions into their hydrophobic core, a non-polar environment, leading to a significant decrease in the I1/I3 ratio. The CMC is determined from the inflection point of the curve when plotting the I1/I3 ratio against the logarithm of the OPC concentration.

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound (e.g., 100 mM) in the desired buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

Prepare a stock solution of pyrene (e.g., 1 mM) in a water-miscible organic solvent like methanol or ethanol.

-

-

Sample Preparation:

-

Prepare a series of OPC dilutions from the stock solution in the same buffer. The concentration range should span well below and above the expected CMC (e.g., 0.1 mM to 20 mM).

-

To each dilution, add the pyrene stock solution to a final concentration of approximately 1 µM. Ensure the final concentration of the organic solvent is minimal (e.g., < 0.1%) to avoid affecting micellization.

-

Include a blank sample containing only the buffer and pyrene.

-

-

Fluorescence Measurement:

-

Incubate the samples at the desired temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.

-

Record the emission spectra from 350 nm to 450 nm.

-

Measure the fluorescence intensities at the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I1/I3 ratio for each OPC concentration.

-

Plot the I1/I3 ratio as a function of the logarithm of the OPC concentration.

-

The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found by fitting the data to a suitable model or by identifying the point of maximum change in the first derivative.

-

-

The I1/I3 ratio in the pre-micellar region should be consistent and characteristic of pyrene in the aqueous buffer.

-

A clear and sharp transition in the I1/I3 ratio should be observed around the CMC.

-

The I1/I3 ratio in the post-micellar region should plateau at a lower value, indicative of pyrene in a hydrophobic environment.

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Surface Tensiometry

This classical method measures the surface tension of a solution as a function of surfactant concentration. It is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution.

As the concentration of OPC increases, more monomers accumulate at the surface, leading to a progressive decrease in surface tension. Once the CMC is reached, the surface becomes saturated with monomers, and any additional OPC molecules form micelles in the bulk solution rather than further populating the interface. Consequently, the surface tension remains relatively constant above the CMC. The CMC is identified as the concentration at the intersection of the two linear regions in a plot of surface tension versus the logarithm of the OPC concentration.

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound (e.g., 100 mM) in high-purity water or the desired buffer.

-

-

Sample Preparation:

-

Prepare a series of dilutions of the OPC stock solution, covering a concentration range that brackets the expected CMC.

-

-

Surface Tension Measurement:

-

Use a calibrated tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate).

-

Thoroughly clean the measurement probe (ring or plate) before each measurement, typically by rinsing with solvent and flaming to remove organic contaminants.

-

Measure the surface tension of each dilution, starting from the lowest concentration. Allow the reading to stabilize before recording the value.

-

Ensure the temperature is constant throughout the experiment.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the OPC concentration (log C).

-

The resulting plot will show two distinct linear regions.

-

Fit straight lines to both the rapidly decreasing and the plateau regions of the curve.

-

The CMC is the concentration at which these two lines intersect.

-

-

The surface tension of the pure solvent should be measured as a control and should match the expected value.

-

A clear, linear decrease in surface tension should be observed with increasing OPC concentration below the CMC.

-

A distinct break in the slope of the curve should be evident, followed by a region of nearly constant surface tension above the CMC.

Caption: Workflow for CMC determination by surface tensiometry.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful thermodynamic technique that directly measures the heat changes associated with micelle formation. It provides not only the CMC but also the enthalpy of micellization (ΔH_mic).

When a concentrated solution of OPC is titrated into a buffer, the initial injections result in the dilution of monomers, which is associated with a small heat change. As the concentration in the cell approaches the CMC, the injected monomers begin to form micelles, a process that is accompanied by a significant enthalpy change (either exothermic or endothermic). Once the concentration in the cell is well above the CMC, the injected OPC forms micelles immediately upon entering the cell, and the heat change per injection becomes constant. The CMC is determined from the transition region of the resulting thermogram.

-

Sample Preparation:

-

Prepare a solution of this compound in the desired buffer at a concentration significantly above the expected CMC (e.g., 20-30 times the CMC). This will be the injectant.

-

Fill the sample cell of the calorimeter with the same buffer.

-

-

ITC Experiment:

-

Set the desired temperature and allow the system to equilibrate.

-

Perform a series of small injections (e.g., 5-10 µL) of the concentrated OPC solution into the buffer-filled cell.

-

Record the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat flow signal for each injection to obtain the enthalpy change per injection.

-

Plot the enthalpy change per mole of injectant against the total OPC concentration in the cell.

-

The resulting plot will typically show a sigmoidal or sharp transition. The CMC is often taken as the concentration at the midpoint of this transition or the peak of the first derivative of the curve.

-

-

The initial injections should show a consistent, small heat of dilution.

-

A clear, cooperative transition should be observed as the concentration crosses the CMC.

-

The heat change per injection should plateau at a new, constant value in the post-micellar region.

Caption: Workflow for CMC determination by Isothermal Titration Calorimetry.

Applications in Research and Drug Development

A thorough understanding of the CMC of this compound is critical for its successful application in various fields.

Membrane Protein Research

The primary application of OPC in this field is the solubilization and purification of membrane proteins, including G protein-coupled receptors (GPCRs).[3][4] For effective solubilization, the OPC concentration should be well above its CMC to ensure a sufficient population of micelles to encapsulate the hydrophobic transmembrane domains of the protein. However, using an excessively high concentration can lead to delipidation and potential destabilization of the protein. Therefore, a common strategy is to work at a concentration that is 2-3 times the CMC.

Drug Development and Formulation

In drug development, OPC and other surfactants are used as excipients to solubilize poorly water-soluble drugs, thereby enhancing their bioavailability. The drug molecules can be encapsulated within the hydrophobic core of the OPC micelles. Knowledge of the CMC is crucial for designing formulations that ensure the drug remains in a solubilized state. Furthermore, the phosphocholine headgroup is biocompatible, making OPC an attractive candidate for drug delivery systems.

Conclusion

The critical micelle concentration of this compound is a fundamental parameter that dictates its behavior in aqueous solutions and its utility in a wide range of scientific applications. As a zwitterionic detergent with a relatively high CMC, OPC offers a balance of effective solubilization and ease of removal, making it a valuable tool for membrane protein research and drug development. A precise determination of its CMC under the specific experimental conditions of interest is essential for achieving reproducible and reliable results. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately measure the CMC of OPC and to harness its full potential in their work.

References

- García-Murria, M. J., et al. (2007). Critical micelle concentration of surfactants in aqueous buffered and unbuffered systems.

- Agilent Technologies. (2013). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.

- Stafford, R. E., et al. (1988). Interfacial properties and critical micelle concentration of lysophospholipids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 958(2), 244-253.

-

Wikipedia. Critical micelle concentration. Retrieved from [Link]

- Hu, Y., et al. (2021). Prediction of Critical Micelle Concentration Using a Quantitative Structure-Property Relationship Approach. 1. Nonionic Surfactants. Langmuir, 37(4), 1462-1470.

-

Nanoscience Instruments. Critical Micelle Concentration (CMC). Retrieved from [Link]

-

ResearchGate. (2018). Experimental and Ideal Critical Micelle Concentration of Binary Mixture... Retrieved from [Link]

- Grisshammer, R. (2007). Purification of recombinant G-protein-coupled receptors. Methods in Molecular Biology, 394, 85-103.

- Lee, H. S., et al. (2016). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Journal of Analytical Methods in Chemistry, 2016, 8547530.

- Columbus, L., et al. (2009). Expression, purification, and characterization of Thermotoga maritima membrane proteins for structure determination. Protein Science, 18(11), 2347-2359.

-

Refeyn. Membrane protein purification protocols. Retrieved from [Link]

- Zhou, Y., & Bowie, J. U. (2019). Chemical Tools for Membrane Protein Structural Biology. Journal of Molecular Biology, 431(15), 2733-2753.

- Zhang, Y., et al. (2020). Synthesis and Evaluation of Zwitterionic Surfactants Bearing Benzene Ring in the Hydrophobic Tail. Polymers, 12(4), 903.

-

MDPI. (2024). Synthesis, Surface Activity, Emulsifiability and Bactericidal Performance of Zwitterionic Tetrameric Surfactants. Retrieved from [Link]

- La Verde, G., et al. (2024). Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol.

-

Wikipedia. Isothermal titration calorimetry. Retrieved from [Link]

-

MDPI. (2021). Surface Tension Measurements with the Drop Profile Analysis Tensiometry—Consideration of the Surfactant Mass Balance in a Single Drop. Retrieved from [Link]

-

AZoM. (2016). Using Isothermal Titration Calorimetry Technique for Structural Studies. Retrieved from [Link]

- Royal Society of Chemistry. (2016). A sensitive and visible fluorescence-turn-on probe for the CMC determination of ionic surfactants.

-

Avanti Polar Lipids. Critical Micelle Concentrations (CMCs). Retrieved from [Link]

- Springer Nature. (2021). Isothermal titration calorimetry.

-

TEGEWA. (2023). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved from [Link]

-

Scholarly Commons. (2015). Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to n-Octylphosphorylcholine (FC-8) for Advanced Membrane Protein Research

Introduction: The Critical Role of Solubilization in Membrane Protein Science

Integral membrane proteins (IMPs) represent a significant fraction of the proteome and are the targets of a majority of modern pharmaceuticals. Their native environment within the lipid bilayer, however, makes their extraction and purification for structural and functional studies a formidable challenge. The process of liberating these proteins from the membrane while preserving their native conformation and activity is paramount. This is where the choice of a solubilizing agent becomes one of the most critical decisions in the experimental workflow.

n-Octylphosphorylcholine, also known as Octylphosphocholine or FC-8, is a zwitterionic detergent that has carved a niche in the field of membrane biochemistry. Its unique combination of a short alkyl chain and a phosphocholine headgroup, mimicking the structure of natural phospholipids, makes it a mild yet effective tool for disrupting lipid bilayers and maintaining the stability of solubilized membrane proteins. This guide provides a comprehensive technical overview of this compound, offering researchers, scientists, and drug development professionals the foundational knowledge and practical insights required to leverage this detergent effectively.

Core Physicochemical Properties of this compound

A thorough understanding of a detergent's physical and chemical properties is non-negotiable for designing a successful solubilization strategy. These parameters dictate the detergent's behavior in solution, its interaction with the lipid bilayer, and its effect on the target protein. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₃₀NO₄P | [1] |

| Molecular Weight | 295.36 g/mol | [1] |

| IUPAC Name | octyl 2-(trimethylazaniumyl)ethyl phosphate | [1] |

| CAS Number | 53255-89-3 | [1] |

| Appearance | White to off-white solid | Manufacturer Data |

| Critical Micelle Concentration (CMC) | ~114 mM (in H₂O) | [2] |

| Aggregation Number | Not readily available in cited literature. | |

| Micelle Molecular Weight | Not readily available in cited literature. |

Expert Insight: The Significance of a High Critical Micelle Concentration (CMC)

The CMC is the concentration above which detergent monomers self-assemble into non-covalent aggregates known as micelles[3]. This compound's CMC of ~114 mM is notably high compared to other commonly used detergents like DDM (~0.17 mM) or LDAO (~1-2 mM). This high CMC is a direct consequence of its short C8 alkyl chain.

From a practical standpoint, a high CMC is advantageous for several reasons:

-

Ease of Removal: Detergent monomers, but not micelles, can be readily removed from the protein-detergent complex through dialysis. A high CMC means there is a large concentration of monomers in equilibrium with micelles, facilitating rapid and efficient detergent exchange or removal. This is crucial for reconstitution experiments or for preparing samples for downstream applications where the detergent may interfere.

-

Precise Concentration Control: Working with concentrations around the CMC is more manageable and less prone to small measurement errors significantly impacting the monomer-micelle equilibrium.

The Mechanism of Membrane Solubilization

The process of membrane solubilization by detergents is a stepwise partitioning of detergent monomers into the lipid bilayer, leading to its eventual disruption and the formation of mixed micelles containing lipids, protein, and detergent.

The zwitterionic nature of the phosphocholine headgroup of this compound makes it particularly effective. It disrupts the native lipid-lipid and lipid-protein interactions without introducing a net charge, which can be denaturing. The solubilization process can be conceptualized in three stages:

-

Partitioning: At concentrations below the CMC, detergent monomers partition into the lipid bilayer.

-

Saturation: As the detergent concentration increases, the bilayer becomes saturated with monomers, leading to membrane instability.

-

Micellization: At and above the CMC, the bilayer disintegrates, and mixed micelles are formed. The integral membrane proteins are encapsulated within these micelles, with their hydrophobic transmembrane domains shielded from the aqueous solvent by the detergent's alkyl chains.

Diagram: The Solubilization Workflow

The following diagram illustrates the logical flow from a native membrane environment to a solubilized protein-detergent complex.

Caption: Workflow for membrane protein solubilization.

Applications & Comparative Analysis in Membrane Protein Research

This compound is primarily employed in the initial extraction and solubilization of membrane proteins. Its mild nature makes it suitable for proteins that are sensitive to harsher detergents.

Comparative Analysis with Other Detergents:

| Detergent | Class | Typical CMC | Key Characteristics & Causality |

| This compound (FC-8) | Zwitterionic | ~114 mM | High CMC: Easy to dialyze away. Phosphocholine Headgroup: Mimics natural lipids, often preserving protein activity. Short Alkyl Chain: Can be less effective for highly hydrophobic proteins with large transmembrane domains. |

| DDM (n-Dodecyl-β-D-maltoside) | Non-ionic | ~0.17 mM | Low CMC & Large Micelle: Excellent for stabilizing larger membrane proteins and complexes for structural studies (Cryo-EM, Crystallography). The bulky maltoside headgroup provides a gentle solubilizing environment. Difficult to remove by dialysis. |

| LDAO (Lauryldimethylamine N-oxide) | Zwitterionic | ~1-2 mM | Small Micelle Size: Can be beneficial for NMR studies. However, it is considered a harsher detergent and can lead to protein denaturation or dissociation of complexes. |

| LMNG (Lauryl Maltose Neopentyl Glycol) | Non-ionic | ~0.01 mM | Extremely Low CMC: Provides exceptional stability for delicate or unstable membrane protein complexes, making it a detergent of choice for single-particle Cryo-EM. Very difficult to remove. |

Expertise in Action: When to Choose this compound

A scientist would choose this compound when the primary goal is a gentle initial solubilization, especially if the downstream application requires rapid detergent removal or exchange, such as:

-

Reconstitution into liposomes or nanodiscs for functional assays.

-

Screening for initial solubilization conditions before moving to a "harsher" but more effective detergent.

-

Studying protein-lipid interactions where minimizing detergent artifacts is crucial.

Experimental Protocol: Solubilization of a Target Membrane Protein

This protocol provides a self-validating framework for the solubilization of a hypothetical 6x-His-tagged membrane protein expressed in E. coli.

Pillar of Trustworthiness: The Rationale Behind the Steps Each step is designed to systematically isolate the target while maintaining its integrity. The inclusion of protease inhibitors, specific centrifugation speeds, and defined detergent-to-protein ratios are not arbitrary; they are established best practices to ensure reproducibility and prevent protein degradation or aggregation.

Step 1: Preparation of Crude Membranes

-

Harvest E. coli cell paste by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) supplemented with protease inhibitors (e.g., PMSF, leupeptin) and DNase I. Causality: Protease inhibitors are essential to prevent degradation of the target protein by endogenous proteases released during lysis. DNase I reduces viscosity from released genomic DNA.

-

Lyse the cells using a high-pressure homogenizer or sonication.

-

Perform a low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) to pellet intact cells and large debris.

-

Transfer the supernatant to an ultracentrifuge tube and pellet the membrane fraction by high-speed centrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Discard the supernatant (cytosolic fraction) and wash the membrane pellet with lysis buffer to remove contaminating soluble proteins.

-

Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) to a final protein concentration of 10-20 mg/mL. This is the crude membrane fraction.

Step 2: Detergent Solubilization

-

To the crude membrane suspension, add a concentrated stock solution of this compound to achieve a final concentration of 1.5-2.0x the CMC (e.g., ~170-230 mM). A common starting point is a detergent-to-protein ratio of 2:1 (w/w). Causality: The concentration must be significantly above the CMC to ensure micelle formation and efficient solubilization. The optimal ratio is protein-dependent and often requires empirical testing.

-

Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation. Causality: Low temperature and gentle mixing help to preserve protein stability during the extraction process.

-

Perform a final ultracentrifugation step (100,000 x g for 1 hour at 4°C) to pellet any non-solubilized membrane fragments and aggregated protein.

-

Carefully collect the supernatant. This fraction contains the solubilized membrane proteins in protein-detergent-lipid mixed micelles and is ready for subsequent purification (e.g., affinity chromatography).

Diagram: Protocol Decision Tree

This diagram outlines the decision-making process within the experimental protocol.

Caption: Decision workflow for optimizing solubilization.

Safety, Handling, and Storage

Authoritative Grounding: The Primacy of the Manufacturer's SDS While general safety guidelines are provided here, it is imperative to obtain and consult the specific Safety Data Sheet (SDS) from the manufacturer or supplier before handling this compound. The SDS is the primary source for authoritative safety information, including detailed hazard identification, first-aid measures, and disposal considerations.

General Laboratory Best Practices:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the solid compound or its solutions.

-

Handling: this compound is a fine powder. Avoid creating dust. Weigh and handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at -20°C for long-term stability, as recommended by most suppliers.

-

Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable zwitterionic detergent in the toolkit of the membrane protein researcher. Its defining characteristic—a high critical micelle concentration—makes it particularly well-suited for applications requiring gentle solubilization and subsequent ease of removal. While it may not be the optimal choice for stabilizing large, multi-protein complexes for high-resolution structural work—a role often better filled by detergents like DDM or LMNG—its utility in initial extraction, functional reconstitution, and biophysical studies is well-established. A rational, data-driven approach to its use, grounded in the physicochemical principles outlined in this guide, will empower researchers to overcome the fundamental challenge of membrane protein solubilization and advance their scientific objectives.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193893, this compound. PubChem. Retrieved from [Link]

-

Wikipedia. (2024, January 12). Critical micelle concentration. In Wikipedia. Retrieved from [Link]

Sources

n-Octylphosphorylcholine: A Technical Guide to its Mechanism of Action as a Detergent for Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of membrane protein science, the choice of detergent is a critical determinant of experimental success. These amphipathic molecules are indispensable for extracting membrane proteins from their native lipid bilayer environment, yet their use is a delicate balance between achieving solubilization and preserving the protein's structural and functional integrity. Among the diverse arsenal of available detergents, n-Octylphosphorylcholine (OPC) presents a unique combination of properties that make it a valuable tool for researchers. This technical guide provides an in-depth exploration of the mechanism of action of this compound, offering insights into its physicochemical characteristics, its interaction with lipid bilayers, and its practical applications in the solubilization and purification of membrane proteins for structural and functional studies.

Physicochemical Properties of this compound

This compound is a non-ionic, zwitterionic detergent belonging to the class of lysophospholipids. Its structure consists of a short, eight-carbon hydrophobic alkyl chain and a polar, zwitterionic phosphocholine headgroup. This unique architecture governs its behavior in aqueous solutions and its interaction with biological membranes.

| Property | Value | Source |

| Molecular Formula | C₁₃H₃₀NO₄P | |

| Molecular Weight | 295.36 g/mol | |

| Critical Micelle Concentration (CMC) | ~4.6 mM (estimated) | [1] |

| Aggregation Number | Variable, depends on conditions | N/A |

| Appearance | White to off-white solid | N/A |

The Molecular Mechanism of Membrane Solubilization

The process by which this compound disrupts a lipid bilayer and solubilizes membrane proteins can be understood through a multi-stage model. This process is driven by the amphipathic nature of the detergent and its tendency to self-assemble into micelles above its Critical Micelle Concentration (CMC)[2].

Stage 1: Partitioning into the Lipid Bilayer

At concentrations below the CMC, individual OPC monomers partition into the outer leaflet of the lipid bilayer. The hydrophobic octyl tail inserts into the acyl chain region of the membrane, while the polar phosphocholine headgroup remains at the aqueous interface. This initial insertion disrupts the packing of the lipid molecules, leading to an increase in membrane fluidity and permeability.

Stage 2: Saturation and Membrane Destabilization

As the concentration of OPC in the aqueous phase increases, more monomers integrate into the bilayer, eventually reaching a saturation point. At this stage, the bilayer is significantly destabilized, and its structural integrity is compromised. The membrane begins to form small, mixed lipid-detergent domains.

Stage 3: Micelle Formation and Solubilization

Once the aqueous concentration of OPC surpasses its CMC, the detergent molecules spontaneously assemble into micelles. These micelles act as sinks for the lipids and membrane proteins. The continued extraction of lipids and the encapsulation of the hydrophobic transmembrane domains of the protein within the hydrophobic core of the OPC micelles lead to the complete disintegration of the lipid bilayer and the formation of protein-detergent and lipid-detergent mixed micelles.

The zwitterionic phosphocholine headgroup of OPC plays a crucial role in its mechanism. This headgroup mimics the polar headgroups of native phospholipids, which can contribute to a gentler solubilization process and better preservation of the native protein conformation compared to harsher ionic detergents.

Caption: The three-stage mechanism of membrane solubilization by this compound.

Practical Applications in Membrane Protein Research

The unique properties of this compound make it a versatile detergent for various applications in membrane protein research, from initial solubilization screening to structural studies.

Solubilization and Purification

Due to its relatively high CMC, OPC is readily removed by dialysis, which is advantageous for downstream applications such as functional reconstitution into liposomes or for techniques where the presence of high detergent concentrations is detrimental. Its zwitterionic nature also makes it compatible with ion-exchange chromatography, a common protein purification technique.

While specific examples of membrane proteins exclusively solubilized and structurally determined using OPC are not as prevalent in the literature as for detergents like DDM or LDAO, the broader class of "Fos-Choline" detergents, to which OPC belongs, has been successfully employed for the solubilization and purification of various membrane proteins, including G-protein coupled receptors (GPCRs)[3].

Structural Biology

The small micelle size of OPC can be advantageous for structural studies by NMR and X-ray crystallography. Smaller micelles generally tumble faster in solution, leading to sharper signals in NMR spectroscopy. In crystallography, smaller micelles can facilitate the formation of well-ordered crystal lattices by reducing the flexible, disordered detergent belt around the protein.

Experimental Protocol: Membrane Protein Solubilization with this compound

This protocol provides a general framework for the solubilization of a target membrane protein using OPC. Optimization of detergent concentration, buffer composition, and incubation time is crucial for each specific protein.

Materials

-

Isolated cell membranes containing the target membrane protein

-

This compound (OPC)

-

Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol)

-

Protease inhibitor cocktail

-

Ultracentrifuge

Procedure

-

Membrane Preparation:

-

Thaw the isolated membrane pellet on ice.

-

Resuspend the membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL. Ensure the suspension is homogenous.

-

-

Detergent Addition:

-

Prepare a 10% (w/v) stock solution of OPC in the Solubilization Buffer.

-

Add the OPC stock solution to the membrane suspension to achieve a final concentration range for screening (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). It is crucial that the final detergent concentration is well above the CMC.

-

The optimal detergent-to-protein ratio (w/w) typically ranges from 2:1 to 10:1. This should be empirically determined.

-

-

Solubilization:

-

Incubate the membrane-detergent mixture on a rotator or with gentle agitation for 1-4 hours at 4°C. The optimal incubation time will vary depending on the protein.

-

-

Clarification:

-

Centrifuge the mixture at >100,000 x g for 60 minutes at 4°C to pellet the non-solubilized membrane fraction.

-

-

Analysis of Solubilization Efficiency:

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the efficiency of solubilization.

-

Caption: A typical experimental workflow for membrane protein solubilization using this compound.

Advantages and Disadvantages of this compound

Advantages:

-

Zwitterionic Headgroup: Mimics native phospholipids, potentially leading to milder solubilization and better protein stability.

-

High CMC: Facilitates easy removal by dialysis.

-

Compatibility with Ion-Exchange Chromatography: The neutral overall charge at physiological pH does not interfere with this purification technique.

-

Small Micelle Size: Can be beneficial for NMR and crystallography studies.

Disadvantages:

-

Potential for Denaturation: Like all detergents, OPC can still denature sensitive membrane proteins, particularly at high concentrations or during prolonged incubations.

-

Higher Cost: Compared to some common non-ionic detergents, OPC can be more expensive.

-

Less Extensive Track Record: It is not as widely documented for successful structure determination of a broad range of membrane proteins compared to detergents like DDM.

Conclusion

This compound is a valuable detergent for the solubilization and purification of membrane proteins. Its unique zwitterionic phosphocholine headgroup and short alkyl chain confer a set of properties that can be particularly advantageous for specific applications, especially when mild solubilization and easy detergent removal are priorities. As with any detergent, empirical optimization is key to achieving successful outcomes. This guide provides a foundational understanding of the mechanism of action of OPC and a practical framework for its application, empowering researchers to make informed decisions in their quest to unravel the complexities of membrane protein structure and function.

References

Sources

The Indispensable Role of n-Octylphosphorylcholine in Modern Biochemistry: A Technical Guide

For Immediate Distribution

[SHANGHAI, CN – January 16, 2026] – In the intricate world of biochemistry, where the study of membrane proteins is paramount to understanding cellular function and driving drug discovery, the choice of solubilizing agent is a critical determinant of experimental success. Among the arsenal of detergents available to researchers, the zwitterionic phospholipid analogue, n-Octylphosphorylcholine (NOPPC), has carved out a significant niche. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core utility of this compound, its physicochemical properties, and its practical applications in the structural and functional analysis of membrane proteins.

Understanding this compound: A Molecular Overview

This compound, also known as Octylphosphocholine, is a non-denaturing zwitterionic detergent. Its structure, featuring a hydrophilic phosphocholine head group and an eight-carbon hydrophobic alkyl chain, mimics the structure of lysophospholipids. This amphipathic nature is the key to its function in biochemistry, allowing it to interact with both the hydrophobic transmembrane domains of proteins and the aqueous solvent, thereby extracting membrane proteins from their native lipid bilayer environment.[1]

The utility of any detergent in membrane protein research is dictated by its specific physicochemical properties. For this compound, these properties strike a crucial balance between effective solubilization and maintaining the native conformation and activity of the protein of interest.

| Property | Value | Source |

| Chemical Formula | C13H30NO4P | |

| Molecular Weight | 295.36 g/mol | |

| Critical Micelle Concentration (CMC) | ~4.6 mM | Inferred from related compounds and general detergent properties |

| Aggregation Number | ~50-60 | Estimated based on typical values for similar detergents |

| Appearance | White to off-white solid | General Knowledge |

| Solubility | Soluble in water | General Knowledge |

Note: The Critical Micelle Concentration (CMC) and Aggregation Number for this compound are not consistently reported across publicly available datasheets. The provided values are estimates based on the properties of structurally similar detergents and should be experimentally verified for specific buffer conditions.

The Critical Micelle Concentration (CMC) is a pivotal parameter. It is the concentration at which detergent monomers begin to self-assemble into micelles. For effective membrane protein solubilization, the detergent concentration must be significantly above its CMC.

The Mechanism of Membrane Protein Solubilization

The primary application of this compound in biochemistry is the solubilization of integral and peripheral membrane proteins. This process allows for their purification and subsequent characterization in a soluble, yet near-native, state. The mechanism can be conceptualized in a stepwise manner:

-

Partitioning: At concentrations below the CMC, detergent monomers partition into the lipid bilayer.

-

Membrane Saturation: As the detergent concentration increases, the lipid bilayer becomes saturated with detergent monomers.

-

Micelle Formation and Solubilization: Above the CMC, the detergent forms micelles that incorporate lipids and membrane proteins, effectively disrupting the lipid bilayer and creating mixed protein-lipid-detergent micelles.

Caption: A generalized workflow for the solubilization and purification of membrane proteins using detergents like this compound.

Core Applications in Structural Biology

The ability to isolate and stabilize membrane proteins in their functional form is a prerequisite for high-resolution structural determination by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).

X-ray Crystallography

In X-ray crystallography, obtaining well-ordered crystals is the most significant hurdle, particularly for membrane proteins which are inherently flexible and unstable outside of a lipid environment. This compound can be instrumental in this process:

-

Protein-Detergent Micelle Formation: The detergent forms a belt around the hydrophobic transmembrane region of the protein, creating a soluble complex that can be purified and concentrated.

-

Crystallization: These protein-detergent micelles can then be induced to form a three-dimensional crystal lattice through various techniques, such as vapor diffusion. The detergent molecules within the crystal lattice help to maintain the protein's native conformation.

While historically successful, a significant advancement in membrane protein crystallization has been the development of the lipidic cubic phase (LCP) method. In this technique, the detergent-solubilized protein is reconstituted into a lipidic mesophase that mimics a more native membrane environment, which can promote crystallization.

Cryo-Electron Microscopy (Cryo-EM)

The "resolution revolution" in cryo-EM has made it a powerful tool for determining the structures of large and dynamic macromolecular complexes, including membrane proteins. For single-particle cryo-EM, the protein of interest must be dispersed in a thin layer of vitreous ice. This compound plays a crucial role in preparing samples for cryo-EM:

-

Homogeneous Sample Preparation: It allows for the preparation of a monodisperse and stable solution of the membrane protein, which is essential for obtaining high-resolution reconstructions.

-

Micelle Size: The relatively small and uniform size of this compound micelles can be advantageous, as it minimizes the contribution of the detergent to the overall particle size and reduces background noise in the cryo-EM images.

Experimental Protocol: Solubilization of a Model Membrane Protein

This protocol provides a general framework for the solubilization of a membrane protein from E. coli membranes using this compound. Optimization will be required for specific proteins.

Materials:

-

E. coli cell paste expressing the target membrane protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, DNase I)

-

Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol)

-

This compound (stock solution, e.g., 10% w/v)

-

Ultracentrifuge and appropriate rotors

Procedure:

-

Cell Lysis and Membrane Preparation: a. Resuspend the E. coli cell paste in ice-cold Lysis Buffer. b. Lyse the cells using a French press or sonication. c. Remove unbroken cells and cellular debris by centrifugation at 10,000 x g for 30 minutes at 4°C. d. Pellet the membranes from the supernatant by ultracentrifugation at >100,000 x g for 1 hour at 4°C. e. Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.

-

Detergent Solubilization: a. Determine the total protein concentration of the membrane suspension (e.g., using a BCA assay). b. Add this compound stock solution to the membrane suspension to a final concentration above its CMC (e.g., a starting point of 1% w/v). c. Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

-

Clarification: a. Pellet the non-solubilized material by ultracentrifugation at >100,000 x g for 1 hour at 4°C. b. Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Purification and Downstream Analysis: a. The solubilized protein can now be purified using standard chromatography techniques, such as affinity chromatography, ensuring that all buffers contain this compound at a concentration above its CMC to maintain protein solubility. b. The purified protein is then ready for structural and functional analyses.

Caption: A simplified decision-making flowchart for selecting a suitable detergent for membrane protein studies.

Concluding Remarks

This compound stands as a versatile and effective tool in the biochemist's toolkit for the study of membrane proteins. Its zwitterionic nature and favorable physicochemical properties make it a valuable detergent for solubilizing and stabilizing a wide range of membrane proteins for detailed structural and functional characterization. As the fields of structural biology and drug discovery continue to advance, the judicious selection and application of detergents like this compound will remain a cornerstone of progress in understanding the complex molecular machinery of the cell.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

n-Octylphosphorylcholine literature review for membrane proteins

An In-Depth Technical Guide to n-Octylphosphorylcholine for Membrane Protein Research

For researchers, scientists, and drug development professionals navigating the complexities of membrane protein science, the choice of detergent is a foundational decision that dictates the success of solubilization, purification, and structural analysis. This guide provides an in-depth exploration of this compound (OPC), a zwitterionic detergent with unique properties that render it a powerful, albeit specialized, tool in the membrane biochemist's arsenal. We will move beyond mere protocols to dissect the causality behind its use, ensuring a robust and validated approach to your research.

Introduction to this compound (OPC)

This compound, also known as Fos-Choline-8, is a short-chain zwitterionic detergent. Structurally, it mimics the headgroup of phosphatidylcholine, a common phospholipid in eukaryotic membranes, featuring a positively charged quaternary ammonium group and a negatively charged phosphate group.[1] This biomimetic headgroup is connected to a short, 8-carbon hydrophobic alkyl tail.[2] This combination of a phosphocholine headgroup and a short alkyl chain gives OPC a distinct set of physicochemical properties that are critical to its function in membrane protein science.

Detergents are essential amphipathic molecules used to extract membrane proteins from their native lipid bilayer environment.[3] They achieve this by forming micelles—spherical aggregates where the hydrophobic tails face inward and the hydrophilic heads face the aqueous solvent.[3] These micelles create a membrane-mimicking environment, shielding the protein's hydrophobic transmembrane domains and rendering the protein-detergent complex soluble for downstream characterization.[4][5]

Physicochemical Properties: The Defining Features of OPC

The utility of any detergent is dictated by its physical and chemical characteristics. The properties of OPC, particularly its Critical Micelle Concentration (CMC), are what set it apart and define its primary applications. The CMC is the specific concentration above which detergent monomers self-assemble into micelles.[6][7]

Table 1: Physicochemical Properties of this compound (OPC) and Comparative Detergents

| Property | This compound (OPC) | n-Dodecyl-β-D-maltoside (DDM) | Lauryl Dimethyl Amine Oxide (LDAO) |

| Chemical Class | Zwitterionic (Phosphocholine) | Non-ionic | Zwitterionic |

| Molecular Weight | 295.4 g/mol [2][3] | 510.6 g/mol | 229.4 g/mol |

| CMC (in H₂O) | ~114 mM (3.4% w/v)[2][3][8] | ~0.17 mM | 1-2 mM |

| Aggregation Number | Not specified, but expected to be low | ~140 | ~75 |

| Micelle Size | Small | Large | Medium |

Expert Insight: The most striking feature of OPC is its exceptionally high CMC (~114 mM).[2][3] This is nearly three orders of magnitude higher than that of DDM. This property is not a trivial detail; it is the central pillar upon which the experimental design for OPC rests. A high CMC means that a large concentration of monomeric detergent is always in equilibrium with the micelles. This facilitates rapid and straightforward removal of the detergent from the protein-detergent complex via dialysis or diafiltration, a significant advantage when reconstituting a protein into a detergent-free environment like liposomes or nanodiscs.[9] Conversely, it means that buffer concentrations must be kept well above this high CMC throughout purification to prevent the micelles from disassembling and the protein from aggregating.

Mechanism of Membrane Protein Solubilization

The process of extracting a membrane protein from a lipid bilayer is a stepwise partitioning of the protein from one hydrophobic environment (the membrane) to another (the detergent micelle). This workflow requires careful optimization.

Sources

- 1. This compound | C13H30NO4P | CID 193893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anatrace.com [anatrace.com]

- 3. Anatrace.com [dev.anatrace.com]

- 4. Behaviour of bacteriorhodopsin incorporated into lipid vesicles after solubilization with different detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubilization and structural stability of bacteriorhodopsin with a mild nonionic detergent, n-Octyl-β-thioglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. nanoscience.com [nanoscience.com]

- 8. Anatrace.com [anatrace.com]

- 9. Micro-scale NMR Screening of New Detergents for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

Mastering Membrane Protein Solubilization: A Technical Guide to n-Octylphosphorylcholine

For researchers, scientists, and drug development professionals dedicated to the intricate world of membrane proteins, their extraction from the native lipid bilayer is a critical and often challenging first step. The choice of detergent is paramount to preserving the structural integrity and functional activity of these vital cellular components. This guide provides an in-depth exploration of n-Octylphosphorylcholine (also known as Fos-Choline-8), a zwitterionic detergent increasingly recognized for its gentle yet effective solubilization properties. Here, we will dissect the core principles of its application, moving beyond a simple recitation of protocols to an understanding of the underlying science that governs its efficacy.

Understanding the Tool: Physicochemical Properties of this compound

This compound belongs to the family of phosphocholine-based detergents, which are noted for their biomimetic properties due to the phosphocholine headgroup that mimics the structure of certain phospholipids.[1] This zwitterionic nature, possessing both a positive and a negative charge in its hydrophilic head, results in a net neutral charge over a wide pH range.[2] This characteristic is a key advantage, as it minimizes interference with the native charge of the protein, making it compatible with downstream applications like isoelectric focusing.[2]

The defining features of any detergent are its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which individual detergent molecules (monomers) begin to self-assemble into non-covalent aggregates known as micelles.[3] Effective protein solubilization occurs at detergent concentrations significantly above the CMC.[3] For the fluorinated version of this compound (Fos-Choline-8, Fluorinated), the CMC is reported to be 2.9 mM.[4] While the exact CMC for the non-fluorinated version can vary based on buffer conditions such as ionic strength and temperature, it is crucial to determine this value empirically for your specific experimental setup.

Table 1: Key Physicochemical Properties of this compound and Common Comparators

| Detergent | Chemical Class | Molecular Weight ( g/mol ) | CMC (mM, approx.) | Aggregation Number (approx.) |

| This compound (Fos-Choline-8) | Zwitterionic | 295.36[5] | Not definitively found in searches | Not definitively found in searches |

| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 510.62 | 0.17 | 132-145 |

| Lauryl Dimethylamine Oxide (LDAO) | Zwitterionic | 229.42 | 1-2 | Not definitively found in searches |

| Fluorinated Fos-Choline-8 | Zwitterionic | 529.2 | 2.9[4] | Not definitively found in searches |

Note: CMC and aggregation numbers are dependent on buffer conditions and should be considered as approximate values.

The Mechanism of Solubilization: A Step-by-Step Breakdown

The process of membrane protein solubilization by this compound can be visualized as a controlled disruption of the lipid bilayer to gently extract the protein of interest. This process is governed by the amphipathic nature of the detergent, possessing both a hydrophilic head and a hydrophobic tail.

Figure 1: A simplified workflow of membrane protein solubilization by detergents.

-

Partitioning into the Membrane: Below its CMC, this compound exists as monomers in the aqueous solution. These monomers partition into the lipid bilayer, inserting their hydrophobic octyl tails amongst the fatty acid chains of the phospholipids.

-

Membrane Destabilization and Mixed Micelle Formation: As the concentration of detergent in the membrane increases, the bilayer becomes destabilized. This leads to the formation of mixed micelles, which are small, curved aggregates composed of both lipid and detergent molecules.

-

Protein Extraction and Formation of Protein-Detergent Complexes: The formation of mixed micelles eventually leads to the complete disruption of the lipid bilayer. The integral membrane protein is then encapsulated by detergent molecules, forming a protein-detergent complex. The hydrophobic transmembrane domains of the protein are shielded from the aqueous environment by the hydrophobic tails of the detergent, while the hydrophilic regions of the protein remain exposed to the solvent.

The "mildness" of a detergent like this compound is attributed to its ability to disrupt lipid-lipid and lipid-protein interactions while being less prone to disrupting the protein-protein interactions that are often crucial for maintaining the protein's native structure and function.[1]

Practical Considerations for Effective Solubilization

Achieving successful solubilization requires careful optimization of several experimental parameters. As a Senior Application Scientist, I emphasize that a "one-size-fits-all" approach is rarely effective.

-

Detergent Concentration: A common starting point is to use a detergent concentration that is 2-5 times the CMC. However, the optimal concentration is protein-dependent and should be determined empirically. Insufficient detergent will result in incomplete solubilization, while excessive amounts can lead to protein denaturation and difficulties in downstream purification and removal.

-

Protein-to-Detergent Ratio: The weight-to-weight ratio of detergent to protein is another critical factor. A higher ratio is generally required for initial solubilization from the membrane compared to maintaining solubility during purification.

-

Buffer Composition: The pH, ionic strength, and presence of additives in the solubilization buffer can significantly impact the efficiency of the process and the stability of the target protein. For instance, the CMC of some detergents can be influenced by salt concentration.

-

Temperature and Incubation Time: Solubilization is typically performed at low temperatures (e.g., 4°C) to minimize proteolytic degradation and maintain protein stability. The optimal incubation time can range from minutes to several hours and needs to be optimized for each specific protein.

Experimental Protocol: A Self-Validating System for Solubilization Screening

The following protocol provides a systematic approach to screen for optimal solubilization conditions for a target membrane protein using this compound. The key to a self-validating system is the inclusion of proper controls and analytical steps to assess the outcome at each stage.

Materials:

-

Isolated cell membranes containing the target protein of interest.

-

This compound (Fos-Choline-8) stock solution (e.g., 10% w/v).

-

Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors).

-

Ultracentrifuge and appropriate rotors.

-

SDS-PAGE and Western blotting reagents.

-

Protein concentration assay kit (e.g., BCA).

Workflow Diagram:

Figure 2: Step-by-step experimental workflow for optimizing protein solubilization.

Step-by-Step Methodology:

-

Membrane Preparation: Start with a well-characterized preparation of isolated membranes containing your target protein. Determine the total protein concentration of the membrane suspension.

-

Solubilization Trial Setup:

-

In a series of microcentrifuge tubes, aliquot a fixed amount of the membrane preparation (e.g., 1 mg total protein).

-

Add solubilization buffer to each tube.

-

Create a dilution series of the this compound stock solution to achieve a range of final concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the estimated CMC). Include a no-detergent control.

-

Adjust the final volume to be equal in all tubes.

-

-

Incubation: Incubate the samples at 4°C with gentle end-over-end rotation for a defined period (e.g., 1 hour). This allows for the detergent to interact with the membrane and solubilize the proteins.

-

Clarification of Solubilized Fraction:

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material, including non-solubilized membranes and aggregated proteins.

-

-

Analysis of Solubilized and Insoluble Fractions:

-

Carefully collect the supernatant (the solubilized fraction).

-

Resuspend the pellet (the insoluble fraction) in an equal volume of buffer.

-

Determine the protein concentration of the supernatant.

-

Analyze equal volumes of the supernatant and the resuspended pellet from each condition by SDS-PAGE and Western blotting using an antibody specific to your target protein.

-

-

Evaluation and Optimization:

-

Assess the Western blot results to determine the concentration of this compound that yields the highest amount of your target protein in the supernatant, indicating the most efficient solubilization.

-

Observe the integrity of the protein band. The presence of degradation products may indicate that the solubilization conditions are too harsh or that protease activity is not sufficiently inhibited.

-

Once an optimal detergent concentration is identified, further optimization of other parameters such as incubation time and buffer composition can be performed.

-

Conclusion: A Gentle Giant in Membrane Protein Research

This compound offers a compelling option for the solubilization of membrane proteins, particularly for sensitive targets where the preservation of structure and function is paramount. Its zwitterionic nature and biomimetic headgroup contribute to its reputation as a "mild" yet effective detergent.[1] While it may not be the universal solution for all membrane proteins, a systematic and well-controlled approach to screening and optimization, as outlined in this guide, will empower researchers to harness the full potential of this valuable tool. The principles discussed here—understanding the detergent's properties, the mechanism of action, and a rigorous experimental design—form the bedrock of successful membrane protein science.

References

- This citation is a placeholder and would be replaced with a specific reference to the CMC of this compound if found.

- This citation is a placeholder and would be replaced with a specific reference to the aggregation number of this compound if found.

- This citation is a placeholder for a general review on membrane protein solubiliz

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- This citation is a placeholder for a compar

- This citation is a placeholder for a study on GPCR solubiliz

- This citation is a placeholder for a protocol on bacteriorhodopsin solubiliz

- This citation is a placeholder for a general guide on detergent properties.

- This citation is a placeholder for a review on zwitterionic detergents.

- This citation is a placeholder for a research article on protein stability in detergents.

-

Creative Biolabs. Fos-Choline-8, Fluorinated (CAT#: MPD0198K). [Link]

-

Wikipedia. Critical micelle concentration. [Link]

- This citation is a placeholder for a research article on bacteriorhodopsin solubilization with phosphocholine biosurfactants.

- This citation is a placeholder for a protocol on membrane protein solubiliz

- This citation is a placeholder for a review on aggreg

- This citation is a placeholder for a protocol on membrane protein purific

-

Creative Diagnostics. Zwitterionic Detergents. [Link]

- This citation is a placeholder for a review on cryo-EM studies of membrane proteins.

- This citation is a placeholder for an article on CMC determin

- This citation is a placeholder for a review on alkyl phosphocholine detergents.

- This citation is a placeholder for a research article on detergent screening.

- This citation is a placeholder for a research article on bacteriorhodopsin denatur

- This citation is a placeholder for a research article on detergents in cryo-EM.

- This citation is a placeholder for a comparative study of membrane protein expression.

- This citation is a placeholder for a review on membrane protein sample prepar

- This citation is a placeholder for a review on GPCR purific

- This citation is a placeholder for a research article on detergent-free GPCR solubiliz

- This citation is a placeholder for a review on membrane proteomics techniques.

Sources

Methodological & Application

n-Octylphosphorylcholine (OPC) in Cryo-EM: A Detailed Guide for Membrane Protein Structural Analysis

<

Introduction: The Critical Role of Detergents in Membrane Protein Cryo-EM

Cryo-electron microscopy (cryo-EM) has revolutionized the field of structural biology, particularly for complex macromolecular assemblies like membrane proteins. These proteins, embedded within the lipid bilayer, play crucial roles in cellular signaling, transport, and energy transduction, making them prime targets for drug development. However, their hydrophobic nature necessitates their extraction and stabilization in a soluble form, a task accomplished by detergents. The choice of detergent is a critical determinant for a successful cryo-EM experiment, directly impacting protein stability, monodispersity, and the ultimate resolution of the final structure.[1][2]

Among the vast arsenal of available detergents, n-Octylphosphorylcholine (OPC), a zwitterionic detergent, has emerged as a valuable tool for specific applications in cryo-EM. This guide provides a comprehensive overview of OPC, its properties, and detailed protocols for its effective use in the structural determination of membrane proteins. We will delve into the rationale behind experimental choices, offering insights gleaned from practical experience to empower researchers in their quest for high-resolution structures.

Understanding this compound (OPC): Properties and Advantages

OPC belongs to the family of phosphocholine-based detergents and possesses a unique zwitterionic headgroup containing both a positive and a negative charge, resulting in a net neutral charge.[3] This characteristic imparts properties that are intermediate between ionic and non-ionic detergents.[3]

Key Physicochemical Properties of OPC

A thorough understanding of a detergent's properties is paramount for its effective application. The critical micelle concentration (CMC) is a particularly important parameter, representing the concentration at which detergent monomers begin to self-assemble into micelles.[4][5][6][7] Working above the CMC is essential to ensure that the membrane protein's hydrophobic transmembrane domains are encapsulated and solubilized.[8]

| Property | Value | Reference |

| Chemical Formula | C₁₃H₃₀NO₄P | |

| Molecular Weight | 295.36 g/mol | |

| Critical Micelle Concentration (CMC) | ~1.1 mM | [9] |

| Aggregation Number | ~50-80 | |

| Micelle Molecular Weight | ~14,768 - 23,629 Da | |

| Headgroup | Phosphorylcholine (Zwitterionic) | [3] |

| Alkyl Chain Length | 8 carbons (Octyl) |

Note: CMC values can be influenced by buffer conditions such as temperature, pH, and ionic strength.[5][7]

Advantages of OPC in Cryo-EM

The zwitterionic nature of OPC offers several advantages in the context of cryo-EM sample preparation:

-

Gentle Solubilization: OPC is generally considered a milder detergent compared to harsh ionic detergents like SDS, which can denature proteins.[2] Its ability to disrupt protein-lipid and protein-protein interactions while often preserving the native protein structure and function makes it a valuable tool.[3][10]

-

Reduced Protein Aggregation: Protein aggregation is a common hurdle in cryo-EM sample preparation.[11][12] The neutral net charge of OPC can help to minimize non-specific electrostatic interactions between protein-detergent complexes, thereby reducing the propensity for aggregation.

-

Improved Particle Distribution at the Air-Water Interface: During cryo-EM grid preparation, proteins can interact with the air-water interface, leading to denaturation or preferred orientations.[13] Zwitterionic detergents like OPC can help to mitigate these effects by occupying the interface and preventing direct contact of the protein with the air.[13]

Strategic Application of OPC in Cryo-EM Workflows

The successful use of OPC in a cryo-EM workflow requires careful consideration and optimization at each stage, from initial protein extraction to final grid preparation.

Workflow for Membrane Protein Sample Preparation using OPC

Caption: A generalized workflow for utilizing OPC in membrane protein cryo-EM studies.

Detailed Protocols and Methodologies

This section provides step-by-step protocols for key stages of the cryo-EM workflow involving OPC. These should be considered as starting points, and optimization will likely be required for your specific protein of interest.

Protocol 1: Membrane Protein Solubilization with OPC

Objective: To efficiently extract the target membrane protein from the lipid bilayer while maintaining its structural integrity.

Materials:

-

Purified cell membranes containing the overexpressed target protein.

-

Solubilization Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol.

-

This compound (OPC) stock solution (e.g., 10% w/v in water).

-

Protease inhibitors.

Procedure:

-

Determine Optimal OPC Concentration: The ideal OPC concentration for solubilization is typically 2-5 times the CMC in the final solubilization volume. A good starting point is often around 1% (w/v) OPC. It is highly recommended to perform a small-scale screen of different OPC concentrations to determine the optimal condition for your protein.

-

Prepare Solubilization Mixture: Thaw the purified membranes on ice. Resuspend the membranes in ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL. Add protease inhibitors to prevent degradation.

-

Add OPC: While gently stirring on ice, add the OPC stock solution dropwise to the membrane suspension to the desired final concentration.

-

Incubate: Continue to stir the mixture gently on ice or at 4°C for 1-2 hours. The optimal incubation time should be determined empirically.

-

Clarify Lysate: Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material and aggregated protein.

-

Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane protein in OPC micelles.

Protocol 2: Detergent Exchange and Purification

Objective: To purify the OPC-solubilized protein and potentially exchange it into a different detergent or membrane mimetic for final grid preparation. While OPC can be used for the final sample, sometimes exchanging into a detergent with a lower CMC like Lauryl Maltose Neopentyl Glycol (LMNG) or reconstituting into nanodiscs can be beneficial.[8][14][15]

Materials:

-

Clarified supernatant from Protocol 1.

-

Affinity resin (e.g., Ni-NTA for His-tagged proteins).

-

Wash Buffer: Solubilization Buffer containing a lower concentration of OPC (e.g., 1-2x CMC).

-

Elution Buffer: Wash Buffer containing the appropriate elution agent (e.g., imidazole for His-tagged proteins).

-

Size Exclusion Chromatography (SEC) column.

-

SEC Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, containing the final desired concentration of OPC or an alternative detergent.

Procedure:

-

Affinity Chromatography: Incubate the clarified supernatant with the equilibrated affinity resin. Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins. Elute the target protein using the Elution Buffer.

-

Size Exclusion Chromatography (SEC): Concentrate the eluted protein and load it onto an SEC column pre-equilibrated with the SEC Buffer. This step serves to further purify the protein, remove aggregates, and perform buffer exchange into the final desired detergent conditions.

-

Analyze Fractions: Collect fractions from the SEC and analyze them by SDS-PAGE and negative stain EM to assess purity and monodispersity.

Protocol 3: Cryo-EM Grid Preparation and Optimization

Objective: To prepare a thin, vitrified ice layer containing well-dispersed, randomly oriented protein particles.[16][17][18]

Materials:

-

Purified and monodisperse protein sample in the final buffer containing OPC.

-

Cryo-EM grids (e.g., Quantifoil or C-flat).

-

Plunge-freezing apparatus (e.g., Vitrobot).

Procedure:

-

Optimize Protein Concentration: The optimal protein concentration for grid preparation is highly sample-dependent and typically ranges from 0.1 to 5 mg/mL.[16] It is crucial to screen a range of concentrations to find the sweet spot that yields a good particle density without causing aggregation.[19]

-

Glow Discharge Grids: Glow discharge the cryo-EM grids to make the carbon surface hydrophilic, which promotes even spreading of the sample.

-

Apply Sample and Plunge Freeze: In a controlled environment (e.g., Vitrobot), apply 3-4 µL of the protein sample to the glow-discharged grid. Blot away excess liquid to create a thin film and immediately plunge the grid into liquid ethane to vitrify the sample.

-

Screen Grids: Screen the vitrified grids on a transmission electron microscope to assess ice thickness, particle distribution, and overall grid quality.[16]

Troubleshooting Common Issues with OPC

While OPC is a versatile detergent, challenges can arise during its use. Here are some common problems and potential solutions:

| Issue | Potential Cause | Suggested Solution |